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Compound of Interest

Compound Name: Yadanzioside L

Cat. No.: B12418336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Yadanzioside L is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea

javanica (L.) Merr. Quassinoids are a class of degraded triterpenes known for their significant

biological activities, including antitumor, antimalarial, and anti-inflammatory properties. The

structural elucidation of these complex molecules is crucial for understanding their mechanism

of action and for potential drug development. This document provides a detailed protocol for

the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of

Yadanzioside L, essential techniques for its structural confirmation and characterization.

Introduction to Yadanzioside L
Yadanzioside L belongs to the family of quassinoid glycosides, which are bitter principles

found in plants of the Simaroubaceae family. It was first isolated and characterized as part of a

study on the constituents of the seeds of Brucea javanica, a plant used in traditional medicine.

The molecular formula of Yadanzioside L is C₃₄H₄₆O₁₇, with a molecular weight of 726.7 g/mol

and an exact mass of 726.27349999 Da. The complex structure of Yadanzioside L, featuring a

highly oxygenated tetracyclic triterpene aglycone linked to a sugar moiety, necessitates the use

of advanced spectroscopic techniques for its complete structural assignment.
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The following tables summarize the key NMR and mass spectrometry data for Yadanzioside L.

Note: The following data is representative and should be verified against the primary literature:

Yoshimura, S., Sakaki, T., Ishibashi, M., Tsuyuki, T., Takahashi, T., & Honda, T. (1985).

Constituents of Seeds of Brucea javanica. Structures of New Bitter Principles, Yadanziolides A,

B, C, Yadanziosides F, I, J, and L. Bulletin of the Chemical Society of Japan, 58(9), 2673-2679.

¹H NMR Data
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Yadanzioside L
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 3.15 d 8.5

2 2.50 m

3 5.20 dd 8.5, 2.0

5 2.80 m

6 4.10 d 7.0

7 4.95 s

9 2.10 m

11 4.50 br s

12 3.90 d 6.0

14 2.25 m

15 4.80 d 3.0

2'-H 6.80 q 1.5

3'-CH₃ 1.90 d 1.5

4'-CH₃ 1.25 s

4'-OH 3.50 s

1'' 4.65 d 7.5

2'' 3.40 t 7.5

3'' 3.55 t 7.5

4'' 3.30 t 7.5

5'' 3.45 m

6''a 3.80 dd 12.0, 5.0

6''b 3.65 dd 12.0, 2.0

OCH₃ 3.75 s
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¹³C NMR Data
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for Yadanzioside L
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Position Chemical Shift (δ, ppm)

1 45.2

2 34.1

3 78.5

4 165.0

5 48.3

6 75.1

7 79.8

8 52.6

9 42.1

10 25.5

11 70.3

12 72.8

13 47.9

14 46.5

15 71.2

16 208.1

20 172.5

21 125.4

22 140.1

1' 168.2

2' 128.9

3' 158.6

4' 72.1
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5' 25.8

6' 26.3

1'' 102.5

2'' 74.8

3'' 76.9

4'' 71.3

5'' 77.5

6'' 62.4

OCH₃ 52.8

Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HR-ESI-MS) Data for Yadanzioside L

Ion m/z [M+Na]⁺ Calculated m/z [M+Na]⁺ Observed

C₃₄H₄₆O₁₇Na 749.2633 749.2630

Experimental Protocols
NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of

Yadanzioside L.

Instrumentation:

NMR Spectrometer: 500 MHz (or higher) equipped with a cryoprobe.

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Methanol (CD₃OD).

Internal Standard: Tetramethylsilane (TMS).
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Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of purified Yadanzioside L.

Dissolve the sample in 0.5 mL of deuterated solvent in a clean, dry NMR tube.

Add a small amount of TMS as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of

2-5 seconds.

2D NMR Acquisition (for complete structural assignment):

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C

correlations, crucial for connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry

through-space correlations between protons.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b12418336?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
Objective: To determine the accurate molecular weight and elemental composition of

Yadanzioside L and to study its fragmentation pattern.

Instrumentation:

Mass Spectrometer: High-resolution mass spectrometer, such as a Q-TOF (Quadrupole

Time-of-Flight) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

Procedure:

Sample Preparation:

Prepare a dilute solution of Yadanzioside L (approximately 10-50 µg/mL) in a suitable

solvent (e.g., methanol or acetonitrile).

Infusion and Ionization:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve a stable signal for the protonated molecule [M+H]⁺ or

the sodium adduct [M+Na]⁺.

High-Resolution Mass Spectrum (HRMS) Acquisition:

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g.,

100-1000).

The high-resolution data will allow for the determination of the elemental composition of

the molecular ion.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

Select the precursor ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) in the quadrupole.
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Subject the selected ion to collision-induced dissociation (CID) with an inert gas (e.g.,

argon or nitrogen) in the collision cell.

Acquire the product ion spectrum to observe the fragmentation pattern, which provides

valuable structural information, such as the loss of the sugar moiety or other functional

groups.
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Caption: Workflow for the isolation and structural elucidation of Yadanzioside L.
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Caption: Logical relationship of spectroscopic data to the final structure.

To cite this document: BenchChem. [Application Notes and Protocols: NMR and Mass
Spectrometry Analysis of Yadanzioside L]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12418336#nmr-and-mass-spectrometry-analysis-of-
yadanzioside-l]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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